molecular formula C17H20N4O3S2 B12175365 2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide

2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide

Cat. No.: B12175365
M. Wt: 392.5 g/mol
InChI Key: WGECSWNTNPCTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide is a complex organic compound featuring a thiazole ring, a pyrrole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrrole ring and the sulfonamide group. Common reagents used in these reactions include thioamides, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide is unique due to its combination of a thiazole ring, a pyrrole ring, and a sulfonamide group. This unique structure imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H20N4O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide

InChI

InChI=1S/C17H20N4O3S2/c1-20(2)26(23,24)9-8-21-10-14(22)15(16(21)18)17-19-13(11-25-17)12-6-4-3-5-7-12/h3-7,11,18,22H,8-10H2,1-2H3

InChI Key

WGECSWNTNPCTGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.